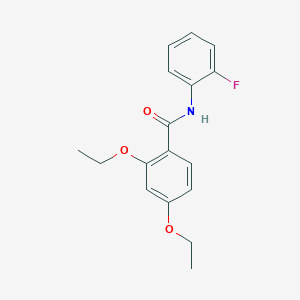

2,4-diethoxy-N-(2-fluorophenyl)benzamide

Description

2,4-Diethoxy-N-(2-fluorophenyl)benzamide (C₁₇H₁₈FNO₃, MW = 303.32 g/mol) is a fluorinated benzamide derivative featuring ethoxy substituents at the 2- and 4-positions of the benzamide ring and a 2-fluorophenyl group attached via an amide linkage.

Properties

IUPAC Name |

2,4-diethoxy-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-3-21-12-9-10-13(16(11-12)22-4-2)17(20)19-15-8-6-5-7-14(15)18/h5-11H,3-4H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLAORGCYFLSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-diethoxy-N-(2-fluorophenyl)benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-diethoxyaniline . The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield.

Chemical Reactions Analysis

2,4-diethoxy-N-(2-fluorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

2,4-diethoxy-N-(2-fluorophenyl)benzamide is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural and Crystallographic Properties

- Ethoxy vs. Halogen Substituents: The diethoxy groups in the target compound introduce steric bulk and electron-donating effects, contrasting with electron-withdrawing fluorine or cyano groups in analogues. This difference likely alters crystal packing; for example, Fo24 exhibits monoclinic symmetry stabilized by N–H···O and C–H···F interactions , while 4-fluoro-N-(2-fluorophenyl)benzamide displays dimorphism due to cooperative N–H···O and weak C–H···F interactions .

- Hydrogen Bonding : Ethoxy groups may participate in O–H···N/F bonds, but their larger size could reduce packing efficiency compared to smaller substituents like fluorine.

Physicochemical Properties

- Thermal Stability : Dimorphism in 4-fluoro-N-(2-fluorophenyl)benzamide suggests sensitivity to substituent effects; the target compound’s ethoxy groups may stabilize against polymorphism.

- Spectroscopic Data : IR and NMR spectra for analogues (e.g., ν(C=O) ~1663–1682 cm⁻¹ , δ~7–8 ppm for aromatic protons ) provide benchmarks for characterizing the target.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.